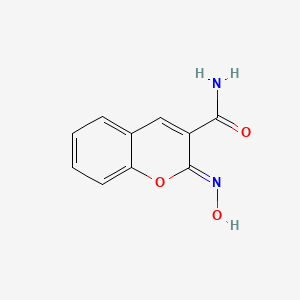![molecular formula C12H18N2O B2481575 (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide CAS No. 1290196-04-1](/img/structure/B2481575.png)
(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide: is an organic compound with a complex structure that includes an amino group, a propanamide backbone, and a 2-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl ethylamine and a suitable propanamide derivative.
Reaction Conditions: The reaction conditions often involve the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help improve the yield and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide can undergo oxidation reactions, where the amino group or the phenyl ring may be oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the amide group to an amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.
科学的研究の応用
Chemistry: In chemistry, (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
類似化合物との比較
- (2S)-2-Amino-N-[1-(2-chlorophenyl)ethyl]propanamide
- (2S)-2-Amino-N-[1-(2-fluorophenyl)ethyl]propanamide
- (2S)-2-Amino-N-[1-(2-bromophenyl)ethyl]propanamide
Comparison: Compared to these similar compounds, (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide is unique due to the presence of the 2-methylphenyl group. This substituent can influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the methyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
特性
IUPAC Name |
(2S)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15)/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESFWGARJPJSQ-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(C)NC(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)
![2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2481493.png)
![3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)
![1-{4-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2481496.png)
![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)


![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2481512.png)

![2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)
